Paprotrain

描述

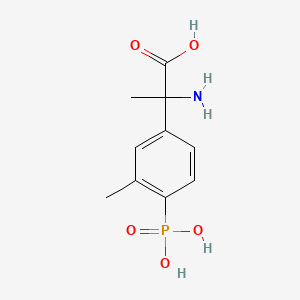

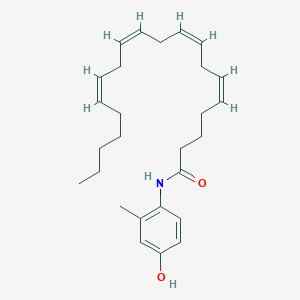

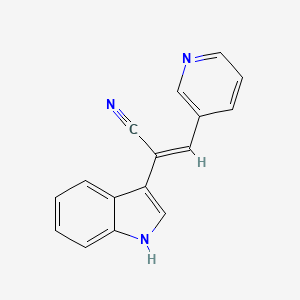

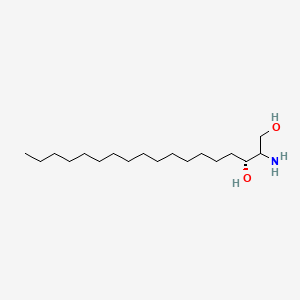

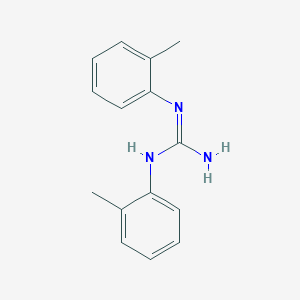

帕普罗特林,也称为(αZ)-α-(3-吡啶基亚甲基)-1H-吲哚-3-乙腈,是一种细胞可渗透的驱动蛋白MKLP-2抑制剂。它以1.35 μM的IC50值和3.36 μM的Ki值抑制MKLP-2的ATP酶活性。此外,它对DYRK1A表现出中等抑制活性,IC50值为5.5 μM .

科学研究应用

帕普罗特林具有广泛的科学研究应用,包括:

化学: 用作工具化合物,以研究驱动蛋白MKLP-2的抑制及其对细胞过程的影响。

生物学: 用于细胞周期研究,以研究MKLP-2在有丝分裂和胞质分裂中的作用。

医学: 作为治疗涉及异常细胞分裂的疾病(如癌症)的潜在治疗剂进行探索。

作用机制

帕普罗特林通过抑制驱动蛋白MKLP-2的ATP酶活性发挥作用。这种抑制破坏了MKLP-2在有丝分裂中的正常功能,导致细胞周期停滞和胞质分裂失败。帕普罗特林的分子靶标包括MKLP-2的ATP结合位点,它在那里非竞争性结合以抑制ATP水解 .

生化分析

Biochemical Properties

Paprotrain is known to inhibit the ATPase activity of MKLP-2 . It interacts with MKLP-2 in a manner that is uncompetitive with ATP and non-competitive with microtubules . This interaction inhibits the ATPase and Aurora B activities of MKLP-2 , affecting the protein’s role in cell division .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In mouse oocytes, it has been observed to cause failure in polar body extrusion, a crucial process in oocyte maturation . In cancer cells, it has been associated with the induction of polyploidy and apoptosis . It also affects the relocation of the chromosomal passenger complex .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of MKLP-2. By inhibiting the ATPase activity of MKLP-2, it disrupts the protein’s role in cell division . This can lead to failures in cytokinesis, resulting in multinucleated cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in studies involving mouse oocytes, the initial failure of polar body extrusion caused by this compound could be rescued after removing the compound from the medium .

Transport and Distribution

This compound is a cell-permeable compound , suggesting that it can freely cross cell membranes to exert its effects

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as an inhibitor of MKLP-2, it is likely to be found wherever MKLP-2 is present within the cell. MKLP-2 has been observed to localize to the midzone of the spindle during anaphase and to the cleavage furrow and midbody during telophase in mitotic cells .

准备方法

合成路线和反应条件

帕普罗特林可以通过多步过程合成,该过程涉及3-吡啶甲醛与吲哚-3-乙腈的缩合。该反应通常涉及在极性非质子溶剂(如二甲基甲酰胺(DMF))中使用碱,如氢化钠。反应条件受到严格控制,以确保最终产物的产率高且纯度高 .

工业生产方法

在工业环境中,帕普罗特林的生产涉及扩大实验室合成工艺。这包括优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率并减少杂质。使用连续流动反应器和自动化系统可以进一步提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

帕普罗特林经历了几种类型的化学反应,包括:

氧化: 帕普罗特林可以在特定条件下氧化,形成各种氧化衍生物。

还原: 它可以被还原以形成还原类似物,这些类似物可能具有不同的生物活性。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 通常使用还原剂,如氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)。

主要产物

相似化合物的比较

类似化合物

异棘孢菌素(SB-715992): 另一种靶向驱动蛋白纺锤体蛋白(KSP)的驱动蛋白抑制剂。

单端孢霉素: 驱动蛋白Eg5的小分子抑制剂。

GSK923295: 一种有效的着丝粒相关蛋白E(CENP-E)抑制剂.

独特性

帕普罗特林在其对MKLP-2的特异性抑制方面是独一无二的,而其他类似化合物则靶向不同的驱动蛋白或相关蛋白。这种特异性使帕普罗特林成为研究MKLP-2在细胞分裂中的独特作用及其作为治疗靶点的潜力的宝贵工具 .

属性

IUPAC Name |

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYYQRZCCKBFBE-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)